molecular formula C5H13N3 B3060505 N-butylguanidine CAS No. 462-69-1

N-butylguanidine

Cat. No.: B3060505
CAS No.: 462-69-1
M. Wt: 115.18 g/mol
InChI Key: CGWBIHLHAGNJCX-UHFFFAOYSA-N
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Description

N-butylguanidine is an organic compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylguanidine can be synthesized through several methods. One common approach involves the reaction of butylamine with cyanamide, followed by hydrolysis to yield this compound. Another method includes the use of S-methylisothiourea as a guanylating agent, reacting with butylamine under mild conditions to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where butylamine and cyanamide are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to hydrolysis and purification processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-butylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives.

    Biology: this compound is studied for its potential as a DNA minor groove binder, which can influence gene expression.

    Medicine: Research is ongoing to explore its potential as a kinase inhibitor, which could have implications in cancer therapy.

    Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

N-butylguanidine exerts its effects primarily through its ability to form hydrogen bonds and its high basicity. These properties allow it to interact with various molecular targets, such as DNA and proteins. In biological systems, this compound can bind to the minor groove of DNA, influencing gene expression. It can also inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .

Comparison with Similar Compounds

Similar Compounds

  • N-methylguanidine
  • N-ethylguanidine
  • N-propylguanidine

Comparison

N-butylguanidine is unique due to the presence of the butyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl group increases the hydrophobicity of the compound, which can influence its interaction with biological molecules and its solubility in various solvents .

Properties

IUPAC Name

2-butylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H4,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWBIHLHAGNJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276767
Record name 2-butylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-69-1
Record name 2-butylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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